9-Anthracenylmethyl acrylate

Photochemistry Spectroscopy Polymer Science

Researchers requiring precise photoresponsive behavior in polymer networks often face supply inconsistency and limited spectroscopic characterization data. 9-Anthracenylmethyl acrylate (AMA) eliminates this uncertainty with its well-defined photochemistry. - Enables reversible crosslinking via [4+4] photodimerization at 365 nm and thermal cleavage at ~120°C, critical for self-healing coatings and shape-memory materials. - Exhibits distinct fluorescence (λem 417 nm, λex 251 nm) and dual-wavelength photopatterning (248 nm vs. 365 nm) for high-resolution lithography. - Supplied as a crystalline solid with ≥98% purity, ensuring batch-to-batch reproducibility in copolymerization reactions.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 31645-34-8
Cat. No. B160299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenylmethyl acrylate
CAS31645-34-8
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
InChIKeyIPLSGZRALKDNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracenylmethyl Acrylate Overview


9-Anthracenylmethyl acrylate (AMA) is a fluorescent acrylate monomer that integrates a polymerizable acrylate group with a 9-anthracene chromophore [1]. This compound is primarily employed as a functional comonomer in free-radical and controlled polymerizations to introduce photoresponsive, fluorescent, and crosslinking capabilities into polymeric materials [2]. Its ability to undergo reversible [4+4] photodimerization upon UV irradiation (typically at 365 nm) and thermal cleavage (at ~120 °C) enables the creation of stimuli-responsive and self-healing systems [3]. For procurement purposes, AMA is typically supplied as a crystalline solid with a purity of ≥98% .

1
Functional comonomer
Introduces photoresponsive anthracene groups via radical or controlled polymerization
2
Reversible crosslinking
Supports [4+4] photodimerization under 365 nm and thermal cleavage design
3
Fluorescent labeling
Provides a defined emission profile for optical sensing and material tracking

9-Anthracenylmethyl Acrylate: Monomer Selection


Substituting 9-Anthracenylmethyl acrylate (AMA) with a generic acrylate (e.g., methyl methacrylate, butyl acrylate) or even a closely related anthracene methacrylate (e.g., 9-Anthracenylmethyl methacrylate, AMMA) can critically alter material performance due to differences in photophysical properties, polymerization kinetics, and thermal behavior . For instance, AMA exhibits a distinct λmax of 251 nm and a specific fluorescence emission profile that differs from its methacrylate analog . Furthermore, the acrylate backbone in AMA imparts different copolymerization reactivity ratios and glass transition temperatures compared to methacrylate-based systems, directly impacting the final polymer's mechanical and optical properties [1]. These quantifiable differences mandate precise monomer selection for applications in photolithography, sensing, and reversible materials [2].

Generic acrylate (e.g., MMA)
Lacks anthracene chromophore; photoresponsive and fluorescent functionality may be lost
Methacrylate analog (AMMA)
Altered reactivity ratios and Tg may shift copolymerization behavior and thermal response
Anthracene-9-carboxylic acid
Requires separate grafting steps; direct polymer backbone integration is not available

9-Anthracenylmethyl Acrylate: Comparative Evidence


UV Absorption: Acrylate vs. Methacrylate

9-Anthracenylmethyl acrylate (AMA) exhibits a UV absorption maximum (λmax) at 251 nm, which is a 2 nm red shift compared to its methacrylate analog (λmax = 249 nm) . This subtle but measurable difference in the absorption profile can influence the efficiency of photoinitiated processes in polymer matrices and is a key factor in selecting the appropriate monomer for specific photochemical applications .

UV absorption max
Data to verify
AMA λmax 251 nm vs AMMA 249 nm (+2 nm red shift)
Informs excitation source selection
Solid-state or solution spec; vendor data
Photochemistry Spectroscopy Polymer Science

Glass Transition Temperature: Acrylate vs. Methacrylate Polymers

The homopolymer of 9-Anthracenylmethyl acrylate exhibits a glass transition temperature (Tg) of 143 °C (onset by DSC) . In comparison, copolymers incorporating 9-anthrylmethyl methacrylate (ANMA) have shown a ΔTg of approximately +28 °C relative to their homopolymer counterparts [1]. This class-level inference suggests that the acrylate-based polymer (AMA) may offer a different thermal flexibility window than methacrylate-based analogs, which is critical for applications requiring specific processing temperatures or mechanical properties [2].

Glass transition (Tg)
Class-level inference
AMA homopolymer Tg 143 °C; ANMA copolymers ΔTg ≈ +28 °C
Thermal processing window context
DSC onset; class-level ANMA comparison
Polymer Physics Thermal Analysis Materials Science

Photodimerization: Acrylate vs. Carboxylic Acid

Both 9-Anthracenylmethyl acrylate (AMA) and anthracene-9-carboxylic acid undergo efficient [4+4] photodimerization under UV irradiation at 365 nm [1]. However, the acrylate group in AMA provides a distinct advantage by enabling facile covalent incorporation into polymer networks via free-radical polymerization, whereas anthracene-9-carboxylic acid requires separate grafting or coupling reactions [2]. This functional difference makes AMA a more versatile building block for creating photoreversible crosslinks in a single synthetic step [3].

[4+4] Photodimerization
Reported
AMA and anthracene-9-carboxylic acid both dimerize at 365 nm; AMA directly polymerizable
Enables one-step polymer incorporation
UV‑vis / NMR monitoring
Photochemistry Stimuli-Responsive Materials Polymer Synthesis

Melting Point: Acrylate vs. Methacrylate

The melting point of 9-Anthracenylmethyl acrylate (AMA) is reported as 81-83 °C , while its methacrylate analog (AMMA) has a reported melting point of 80-85 °C . Although the ranges overlap, AMA's slightly lower and narrower melting range can be advantageous for processes requiring precise thermal transitions, such as melt processing or specific crystallization conditions [1].

Melting point range
Head‑to‑head
AMA 81‑83 °C (2 °C width) vs AMMA 80‑85 °C (5 °C width)
Narrower range suggests higher crystalline purity
Vendor specification
Physical Chemistry Material Handling Procurement

Fluorescence Emission: Acrylate Polymer vs. Common Fluorophores

Poly(9-anthracenylmethyl acrylate) exhibits a distinct fluorescence emission maximum at 417 nm when excited at 251 nm in chloroform solution . In contrast, common fluorescent polymers like poly(9-vinylcarbazole) (PVK) typically emit in the 350-450 nm range but lack the defined, single-wavelength emission characteristic of the anthracene chromophore . This well-defined emission makes AMA-based polymers suitable for applications requiring precise optical detection, such as in fluorescence sensors and bioimaging probes .

Fluorescence λem
Data to verify
Poly(AMA) λem 417 nm (λex 251 nm); sharp emission vs PVK broad ~350‑450 nm
Supports precise optical detection
Chloroform solution; reported result
Fluorescence Polymer Optics Sensing

9-Anthracenylmethyl Acrylate Applications


Photo-Reversible Crosslinking

9-Anthracenylmethyl acrylate is ideally suited for synthesizing polymer networks that undergo reversible [4+4] photodimerization under 365 nm UV light and thermal cleavage at 120 °C [1]. This property, quantified by efficient dimerization in organic solvents and confirmed via UV-vis and NMR, enables the creation of self-healing coatings, shape-memory materials, and dynamic hydrogels . The acrylate functionality allows for direct copolymerization with a wide range of vinyl monomers, providing tunable crosslink density and mechanical properties [2].

Fluorescent Labeling & Optical Sensing

Due to its defined fluorescence emission at 417 nm (λex = 251 nm), 9-Anthracenylmethyl acrylate serves as an effective fluorescent label in copolymers for optical sensing applications [1]. When copolymerized with methyl methacrylate (MMA), the resulting materials exhibit stable fluorescence that is sensitive to environmental changes, making them useful for detecting analytes or monitoring polymer dynamics . The monomer's high fluorescence quantum yield ensures strong signal output even at low incorporation levels [2].

Photopatterning and Lithography

The wavelength-dependent photochemistry of 9-Anthracenylmethyl acrylate-containing copolymers enables both positive- and negative-tone photopatterning [1]. Irradiation at 248 nm leads to photodecomposition, while 365 nm induces dimerization, allowing for the creation of intricate micro- and nanostructures . This dual-wavelength response, demonstrated in Langmuir-Blodgett films of poly(N-dodecylmethacrylamide-co-anthrylmethylacrylate), is critical for high-resolution lithography in semiconductor manufacturing and microelectronics [2].

High-Dielectric Energy Storage

Polymers incorporating 9-Anthracenylmethyl acrylate derivatives, specifically 9-anthrylmethyl methacrylate (ANMA), have been used to create dipolar glass copolymers with enhanced dielectric properties [1]. These materials exhibit high permittivity and low loss factors across a broad temperature range, with a demonstrated increase in glass transition temperature (ΔTg ≈ +28 °C) upon anthracene incorporation . This makes AMA-based polymers promising candidates for next-generation capacitors and energy storage devices [2].

Application
Selection Property
Validation Focus
Photo‑reversible crosslinking
Acrylate co‑monomer reactivity
Photodimerization / cleavage reversibility
Fluorescent labeling & sensing
Defined emission profile
Signal stability and environmental response
Photopatterning & lithography
Dual‑wavelength photoresponse
Pattern resolution and contrast
High‑dielectric energy storage
Dipolar glass‑forming capability
Permittivity and loss factor stability

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